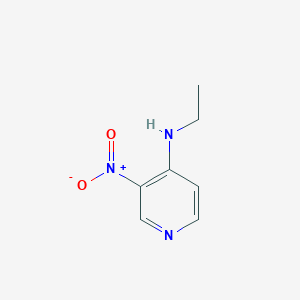

N-ethyl-3-nitropyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-9-6-3-4-8-5-7(6)10(11)12/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSOTSMANIOZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620382 | |

| Record name | N-Ethyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562825-95-0 | |

| Record name | N-Ethyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-ethyl-3-nitropyridin-4-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-ethyl-3-nitropyridin-4-amine

Introduction

This compound is a substituted pyridine derivative that holds significant potential as a versatile building block in the fields of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The presence of both an electron-donating ethylamino group and a potent electron-withdrawing nitro group on the pyridine ring of this molecule creates a unique electronic environment that governs its reactivity and makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, offering insights for researchers and scientists engaged in drug development and organic synthesis.

Chemical Identity and Physical Properties

This compound is identifiable by the CAS number 562825-95-0.[1][2][3][4][5][6][7][8] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 562825-95-0 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₉N₃O₂ | [3][7][9][10] |

| Molar Mass | 167.17 g/mol | [1][3][11] |

| Melting Point | 74 °C | [11] |

| Boiling Point | 309.4 °C | [11] |

| Appearance | Solid (predicted) |

digraph "N_ethyl_3_nitropyridin_4_amine_Structure" { graph [fontname="Arial", fontsize=12, size="4,4", ratio=fill, overlap=false, splines=true]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amino [label="N", fontcolor="#202124"]; N_nitro_plus [label="N+", fontcolor="#EA4335"]; O_nitro1 [label="O-", fontcolor="#EA4335"]; O_nitro2 [label="O", fontcolor="#EA4335"]; C_ethyl1 [label="CH2"]; C_ethyl2 [label="CH3"]; H_amino [label="H"];

// Invisible nodes for positioning p1 [shape=point, pos="1.5,0!"]; p2 [shape=point, pos="0.75,-1.3!"]; p3 [shape=point, pos="-0.75,-1.3!"]; p4 [shape=point, pos="-1.5,0!"]; p5 [shape=point, pos="-0.75,1.3!"]; p6 [shape=point, pos="0.75,1.3!"];

// Edges for the pyridine ring C2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [dir=none]; C6 -- N1 [dir=none]; N1 -- C2 [dir=none];

// Substituent edges C4 -- N_amino [dir=none]; N_amino -- H_amino [dir=none]; N_amino -- C_ethyl1 [dir=none]; C_ethyl1 -- C_ethyl2 [dir=none]; C3 -- N_nitro_plus [dir=none]; N_nitro_plus -- O_nitro1 [dir=none]; N_nitro_plus -- O_nitro2 [style=double, dir=none];

// Position nodes C2 [pos="1.5,0!"]; C3 [pos="0.75,-1.3!"]; C4 [pos="-0.75,-1.3!"]; C5 [pos="-1.5,0!"]; C6 [pos="-0.75,1.3!"]; N1 [pos="0.75,1.3!"]; N_amino [pos="-1.5,-2.6!"]; H_amino [pos="-2.5,-2.6!"]; C_ethyl1 [pos="-0.5,-3.9!"]; C_ethyl2 [pos="-1.5,-5.2!"]; N_nitro_plus [pos="1.75,-2.6!"]; O_nitro1 [pos="2.75,-2.0!"]; O_nitro2 [pos="1.75,-3.9!"]; }

Caption: Chemical structure of this compound.

Synthesis and Purification

An alternative approach could be the N-alkylation of 4-amino-3-nitropyridine.[13][14] The synthesis of 4-amino-3-nitropyridine itself is well-documented and typically achieved by the nitration of 4-aminopyridine with a mixture of nitric and sulfuric acids.[15][16]

Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a hypothetical procedure based on general methods for similar reactions.

Step 1: Reaction Setup

-

To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as ethanol or acetonitrile, add ethylamine (2.0-3.0 eq). The excess ethylamine also acts as a base to neutralize the HCl generated during the reaction.

-

Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 eq) can be added.

Step 2: Reaction Conditions

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-80 °C) to facilitate the substitution.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Isolation

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or a mild aqueous base (like sodium bicarbonate solution) to remove any salts.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its spectral characteristics can be predicted based on the analysis of its functional groups and related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the five protons of the ethyl group.

-

Pyridine Protons: The pyridine ring protons are expected in the aromatic region (δ 6.0-9.0 ppm). The proton at position 2, being ortho to the ring nitrogen, will likely be the most deshielded. The proton at position 5 will be influenced by the adjacent amino group and the meta nitro group. The proton at position 6 will be ortho to the ring nitrogen.

-

Ethyl Protons: The methylene protons (-CH₂-) of the ethyl group, being adjacent to the nitrogen atom, are expected to appear as a quartet around δ 3.0-3.5 ppm. The methyl protons (-CH₃) will likely be a triplet around δ 1.2-1.5 ppm.

-

Amine Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. It can be identified by its disappearance upon D₂O exchange.[17]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals.

-

Pyridine Carbons: The carbon atoms of the pyridine ring are expected in the range of δ 110-160 ppm. The carbon bearing the nitro group (C3) and the carbons adjacent to the ring nitrogen (C2 and C6) will be significantly deshielded. The carbon attached to the amino group (C4) will also show a characteristic shift.

-

Ethyl Carbons: The methylene carbon (-CH₂-) is expected around δ 40-50 ppm, and the methyl carbon (-CH₃) around δ 10-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its various functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (secondary amine) | 3350-3310 (sharp, medium) | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 2980-2850 | Stretching |

| C=C, C=N (aromatic ring) | 1600-1450 | Stretching |

| N-O (nitro group) | 1550-1500 (asymmetric) | Stretching |

| N-O (nitro group) | 1360-1300 (symmetric) | Stretching |

| C-N | 1335-1250 | Stretching |

| N-H | 910-665 (broad) | Wagging |

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 167. Given that the molecule contains an odd number of nitrogen atoms, the molecular ion will have an odd mass, consistent with the nitrogen rule.[18][19] The fragmentation pattern is expected to be dominated by α-cleavage, which is characteristic of amines.[4][19] This would involve the loss of a methyl radical (CH₃•) from the ethyl group, leading to a prominent fragment ion at m/z = 152. Other possible fragmentations include the loss of the entire ethyl group, the nitro group, or rearrangements involving the pyridine ring.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups.

Electronic Effects

-

Amino Group: The N-ethylamino group at the 4-position is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Overall, it activates the pyridine ring towards electrophilic substitution.

-

Nitro Group: The nitro group at the 3-position is a powerful electron-withdrawing group through both resonance (-R effect) and induction (-I effect). It strongly deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution.

The combination of these opposing effects makes the reactivity of the pyridine ring position-dependent and allows for selective chemical transformations.

Nucleophilicity and Basicity (pKa)

The basicity of the molecule is primarily attributed to the pyridine ring nitrogen and, to a lesser extent, the exocyclic amino nitrogen. The pKa of pyridine is approximately 5.2. The electron-donating ethylamino group at the 4-position increases the electron density on the ring nitrogen, thus increasing its basicity. Conversely, the electron-withdrawing nitro group at the 3-position decreases the basicity. Theoretical studies on substituted aminopyridines suggest that electron-withdrawing groups generally lower the pKa.[20][21] While an experimental value is not available, the pKa of this compound is predicted to be lower than that of 4-aminopyridine (pKa ≈ 9.2) due to the influence of the nitro group.

Potential Reactions

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents such as H₂/Pd-C, SnCl₂, or Fe/HCl. This would yield N⁴-ethylpyridine-3,4-diamine, a valuable intermediate for the synthesis of fused heterocyclic systems like imidazopyridines.

-

Reactions at the Amino Group: The secondary amine is nucleophilic and can undergo reactions such as acylation with acyl chlorides or anhydrides, and further alkylation.

-

Electrophilic Aromatic Substitution: Due to the strong deactivating effect of the nitro group, electrophilic substitution on the pyridine ring is expected to be difficult.

-

Nucleophilic Aromatic Substitution: The molecule itself is a product of nucleophilic aromatic substitution. Further substitution would require the presence of another good leaving group on the ring. Interestingly, in related systems like 3-bromo-4-nitropyridine, reactions with amines have shown a tendency for nitro-group migration, a possibility that should be considered in subsequent reactions of this molecule.[22]

Caption: Reactivity profile of this compound.

Applications in Research and Drug Discovery

Nitropyridines are established as crucial intermediates in the synthesis of a wide array of biologically active molecules.[23] They serve as precursors for aminopyridines, which are then incorporated into larger molecular scaffolds. The title compound, this compound, is a valuable building block for several reasons:

-

Bifunctionality: The presence of both a modifiable amino group and a reducible nitro group allows for sequential and diverse chemical transformations.

-

Scaffold for Bioactive Molecules: The 4-amino-3-nitropyridine core is a key component in the synthesis of various kinase inhibitors and other therapeutic agents. The ethyl group provides a point of variation for structure-activity relationship (SAR) studies.

-

Precursor to Diaminopyridines: As mentioned, reduction of the nitro group provides access to N⁴-ethylpyridine-3,4-diamine. Diaminopyridines are essential for constructing fused heterocyclic systems that are prevalent in medicinal chemistry.

While specific, documented applications of this compound are not prevalent in the literature, its structural motifs are found in patented compounds and research programs aimed at developing new drugs.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the known hazards of related compounds such as 4-amino-3-nitropyridine, it should be handled with care.[15] It is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a functionalized pyridine derivative with significant potential for applications in organic synthesis and drug discovery. Its chemical properties are defined by the electronic interplay of the ethylamino and nitro substituents, which allows for a range of predictable chemical transformations. While a complete experimental dataset for this compound is not yet publicly available, this guide provides a robust, scientifically grounded overview of its key characteristics, from synthesis and reactivity to its potential applications as a valuable chemical intermediate.

References

- Al-Nuzal, B. (2012). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 1009, 137-142.

-

ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. Retrieved from [Link]

-

Iraqi Journal of Science. (n.d.). Effect of atomic Charge on pka 's of Substituted pyridines. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

- Jia, Z. J., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine)

-

UCLA Chemistry and Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Chemical Shifts. (n.d.). N-ETHYL-N-METHYLPYRIDIN-4-AMINE - Optional[13C NMR]. Retrieved from [Link]

- Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.

-

ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

-

CORE. (2012). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Amines. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine. Retrieved from [Link]

-

ACS Publications. (2022). Enantioselective Alkylation of Amino Acid Derivatives with Unactivated Olefins via C–N Bond Cleavage. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Seedion. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

-

University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitropyridine. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl.... Retrieved from [Link]

-

The Hive. (n.d.). 4-nitropyridine synthesis requested. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. CAS 562825-95-0 | this compound - Synblock [synblock.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 6. 562825-95-0|this compound|BLD Pharm [bldpharm.com]

- 7. keyorganics.net [keyorganics.net]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. chembk.com [chembk.com]

- 11. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [guidechem.com]

- 16. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 23. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of N-ethyl-3-nitropyridin-4-amine

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of N-ethyl-3-nitropyridin-4-amine. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and materials science who are interested in the nuanced characteristics of substituted nitropyridines. By integrating established chemical principles with data from analogous compounds, this guide offers a robust framework for understanding and utilizing this specific molecule. We will delve into its electronic architecture, propose a detailed synthetic protocol, predict its spectroscopic signatures, and explore its potential in the broader context of bioactive heterocyclic compounds.

Introduction: The Significance of the 4-Amino-3-nitropyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1] The strategic placement of functional groups on this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The 4-amino-3-nitropyridine framework, in particular, presents a compelling case for investigation. It features an electron-donating amino group and a potent electron-withdrawing nitro group positioned ortho to each other on the pyridine ring. This arrangement creates a unique electronic environment that can influence the molecule's reactivity, intermolecular interactions, and potential as a pharmacophore.

This compound, the subject of this guide, builds upon this core structure by introducing an ethyl group to the exocyclic amine. This substitution is anticipated to modulate properties such as lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby potentially altering its biological target engagement and pharmacokinetic profile. This guide will provide a detailed exploration of these facets.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 562825-95-0 | [3] |

| Molecular Formula | C7H9N3O2 | [2][3] |

| Molecular Weight | 167.17 g/mol | [3] |

| Appearance | Predicted: Yellow to light brown solid | [4] |

| Melting Point | 74°C | - |

| Boiling Point | 309.4°C at 760 mmHg | - |

The molecular structure features a pyridine ring substituted at the 4-position with an ethylamino group and at the 3-position with a nitro group. The presence of both a strong electron-donating group (the ethylamino group) and a strong electron-withdrawing group (the nitro group) significantly influences the electron density distribution within the pyridine ring. This electronic push-pull effect can enhance the molecule's polarity and dipole moment, impacting its solubility and interaction with biological targets.

Proposed Synthesis Protocol

Step 1: Synthesis of 4-Amino-3-nitropyridine

The initial step involves the electrophilic nitration of commercially available 4-aminopyridine. The amino group is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (positions 3 and 5). Due to steric hindrance from the amino group, substitution at the 3-position is favored.

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-10 °C), add 20 mL of concentrated sulfuric acid.

-

Slowly add 5.0 g (53.1 mmol) of 4-aminopyridine to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Once the 4-aminopyridine has completely dissolved, slowly add 2.5 mL of fuming nitric acid dropwise, maintaining the temperature between 0 and 10 °C.[5]

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.

-

Allow the reaction mixture to warm to room temperature and then heat at 90 °C for 3 hours.[5]

-

Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated aqueous ammonia solution until the pH reaches 7.

-

Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-amino-3-nitropyridine.[5]

Step 2: Synthesis of this compound

The second step involves the N-alkylation of 4-amino-3-nitropyridine with an ethylating agent. A more robust approach, however, would be to start from 4-chloro-3-nitropyridine and perform a nucleophilic aromatic substitution with ethylamine. This method is often cleaner and more efficient for preparing N-substituted aminopyridines.

Methodology:

-

In a sealed reaction vessel, dissolve 4-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol.

-

Add ethylamine (2.0-3.0 eq), either as a solution in a compatible solvent or as a condensed gas.

-

Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, we can predict the key spectroscopic features based on the known data for the parent compound, 4-amino-3-nitropyridine, and the expected influence of the N-ethyl group.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl group. The chemical shifts will be influenced by the electronic effects of the amino and nitro groups.

-

Pyridine Ring Protons:

-

H-2: Expected to be a singlet or a narrow doublet, significantly downfield due to the anisotropic effect of the adjacent nitro group and the ring nitrogen.

-

H-5: Expected to be a doublet, coupled to H-6.

-

H-6: Expected to be a doublet of doublets, coupled to H-5 and potentially showing a small long-range coupling.

-

-

Ethyl Group Protons:

-

-CH2-: A quartet, coupled to the methyl protons.

-

-CH3: A triplet, coupled to the methylene protons.

-

-

-NH- Proton: A broad singlet or triplet, its chemical shift and multiplicity will be dependent on the solvent and concentration.

13C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals. The chemical shifts of the pyridine carbons will be heavily influenced by the substituents.

-

Pyridine Ring Carbons: The carbons attached to the amino and nitro groups (C-4 and C-3) will have characteristic chemical shifts. The other aromatic carbons (C-2, C-5, C-6) will also be distinguishable.

-

Ethyl Group Carbons: Two signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm-1) | Characteristics |

| N-H Stretch | 3350-3310 | Single, sharp to moderately broad band (secondary amine) |

| C-H Stretch (Aromatic) | 3100-3000 | Multiple weak to medium bands |

| C-H Stretch (Aliphatic) | 2980-2850 | Multiple medium to strong bands |

| N-O Stretch (Asymmetric) | 1550-1500 | Strong absorption |

| N-O Stretch (Symmetric) | 1360-1300 | Strong absorption |

| C=C, C=N Stretch (Aromatic) | 1620-1450 | Multiple medium to strong bands |

| C-N Stretch (Aromatic) | 1335-1250 | Strong absorption |

Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the electron-withdrawing nitro group. This makes the molecule a valuable intermediate for the synthesis of more complex heterocyclic systems.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, opening up a wide range of further derivatization possibilities. This transformation is crucial for the synthesis of many biologically active compounds.

-

Reactions at the Amino Group: The secondary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation.

The 4-amino-3-nitropyridine scaffold is a key component in a variety of biologically active molecules. Derivatives have been investigated as:

-

Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in the active site of various kinases, which are important targets in cancer therapy.[4]

-

Antimicrobial Agents: Substituted aminopyridines have shown promise as antibacterial and antifungal agents.[4]

-

Central Nervous System (CNS) Active Agents: The ability of pyridine-based compounds to cross the blood-brain barrier makes them attractive candidates for the development of drugs targeting neurological disorders.

The introduction of the N-ethyl group in this compound can enhance its lipophilicity, potentially improving its membrane permeability and oral bioavailability, which are desirable properties in drug candidates.

Conclusion

This compound is a fascinating molecule with significant potential in synthetic and medicinal chemistry. Its unique electronic structure, arising from the ortho-positioning of a strong electron-donating and a strong electron-withdrawing group, makes it a valuable building block for the construction of novel heterocyclic compounds. While detailed experimental data for this specific molecule is not widely published, this guide has provided a comprehensive overview based on the well-established chemistry of its parent scaffold and related analogues. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers to begin their own investigations into the properties and applications of this and similar compounds. Further research into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

- Jia, Z. J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)

- MDPI. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694.

- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.

- PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Cent Nerv Syst Agents Med Chem, 23(2), 143-154.

- PubMed. (2024). Structural, spectroscopic properties ant prospective application of a new nitropyridine amino N-oxide derivative. Spectrochim Acta A Mol Biomol Spectrosc, 305, 123426.

-

ChemBK. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

Sources

An In-Depth Technical Guide to N-ethyl-3-nitropyridin-4-amine (CAS: 562825-95-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-nitropyridin-4-amine is a functionalized pyridine derivative of significant interest as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with a secondary amine and a nitro group, offers a unique combination of electronic properties and reactive sites for further chemical elaboration. The electron-deficient nature of the pyridine ring, amplified by the strongly electron-w-ithdrawing nitro group, makes this compound a valuable intermediate for the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes with detailed experimental protocols for key precursors, an analysis of its reactivity, and a discussion of its potential applications, grounded in the principles of synthetic organic chemistry.

Chemical Identity and Physicochemical Properties

This compound is a substituted nitropyridine that serves as a key intermediate in organic synthesis. Its core structure is a pyridine ring, which imparts specific electronic and solubility characteristics. The presence of both an electron-donating ethylamino group and a potent electron-withdrawing nitro group creates a polarized aromatic system with distinct reactivity patterns.

| Property | Value | Source(s) |

| CAS Number | 562825-95-0 | [Synblock][1], [BLD Pharm][2] |

| Molecular Formula | C₇H₉N₃O₂ | [Synblock][1], [ChemBK][3] |

| Molecular Weight | 167.17 g/mol | [Synblock][1] |

| IUPAC Name | This compound | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 74°C | [Seedion][4] |

| Boiling Point | 309.4°C (predicted) | [Seedion][4] |

| Purity | Typically ≥97% | [Synblock][1] |

Note: Some physical properties are predicted or sourced from chemical suppliers and should be confirmed experimentally.

Synthesis and Mechanistic Considerations

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is the most probable and industrially scalable route. The reaction proceeds via the attack of ethylamine on an activated pyridine ring bearing a suitable leaving group, such as a halogen, at the 4-position.

Diagram: Proposed SNAr Synthesis Pathway

Caption: Proposed synthesis of this compound via SNAr.

Mechanistic Rationale: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the presence of the strongly electron-withdrawing nitro group at the 3-position. This electronic arrangement renders the carbon atom at the 4-position (C4) highly electrophilic and thus susceptible to attack by nucleophiles like ethylamine. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the chloride leaving group is expelled to restore aromaticity. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Pathway B: N-Alkylation of a Precursor Amine

An alternative strategy involves the direct alkylation of the primary amine precursor, 4-amino-3-nitropyridine.

Diagram: Proposed N-Alkylation Pathway

Caption: Proposed synthesis via N-alkylation of 4-amino-3-nitropyridine.

Mechanistic Rationale: This pathway relies on the nucleophilicity of the amino group of 4-amino-3-nitropyridine. A moderately strong base is required to deprotonate the amine, enhancing its nucleophilicity for attack on the electrophilic ethylating agent. A significant challenge in this approach is controlling the degree of alkylation. Over-alkylation to form the tertiary amine or even a quaternary ammonium salt is a common side reaction. Therefore, careful control of stoichiometry and reaction conditions is paramount to achieve selective mono-alkylation.

Experimental Protocols

While a specific protocol for the title compound is not published, a validated protocol for its key precursor, 4-amino-3-nitropyridine, provides a critical foundation.

Synthesis of Precursor: 4-Amino-3-nitropyridine (CAS: 1681-37-4)

This procedure details the nitration of 4-aminopyridine, a common method cited for producing the immediate precursor required for Pathway B.[5][6]

Reaction Scheme: 4-Aminopyridine → (H₂SO₄, HNO₃) → 4-Amino-3-nitropyridine

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL). Maintain the temperature between 0-10 °C.[5]

-

Nitration: Slowly add fuming nitric acid (2.5 mL) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.[5]

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.[5]

-

Heating: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 90 °C for 3 hours.[5]

-

Work-up: After cooling back to room temperature, slowly and carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of aqueous ammonia until the pH reaches 7. A yellow precipitate will form.[5]

-

Isolation: Collect the yellow solid by vacuum filtration, wash it thoroughly with cold water, and dry it under reduced pressure to yield 4-amino-3-nitropyridine.[5]

Self-Validation: The identity and purity of the product should be confirmed by melting point analysis (literature: 203-207 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, MS).[7][8] A successful reaction typically yields a yellow solid.[5]

Representative Protocol for this compound (Pathway A)

The following is a representative, non-validated protocol based on standard SNAr reaction conditions for similar substrates.

Reaction Scheme: 4-Chloro-3-nitropyridine + Ethylamine → (Base, Solvent) → this compound

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add triethylamine (1.5 eq).

-

Reagent Addition: Add a solution of ethylamine (e.g., 2.0 M in THF or as a 70% aqueous solution, 1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Reactivity and Chemical Profile

The reactivity of this compound is dominated by three key features: the nucleophilic secondary amine, the electron-withdrawing nitro group, and the pyridine ring itself.

-

N-H Reactivity: The secondary amine possesses a reactive N-H bond. It can be deprotonated by a strong base to form an amide anion, a potent nucleophile. It can also undergo acylation, sulfonation, and further alkylation reactions.

-

Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation is fundamental in drug discovery, as it converts the electron-deficient ring into a more electron-rich system and introduces a new site for diversification. Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing metals in acidic media (e.g., Fe/HCl, SnCl₂).[9] The resulting N4-ethylpyridine-3,4-diamine is a valuable precursor for synthesizing fused heterocyclic systems like imidazopyridines.

-

Aromatic Ring Reactivity: The pyridine ring, already electron-deficient, is strongly deactivated towards electrophilic aromatic substitution by the nitro group. Conversely, it is highly activated for nucleophilic aromatic substitution (SNAr), should a leaving group be present at the 2- or 6-positions.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in dedicated publications, its structural motifs are highly prevalent in bioactive molecules, particularly as intermediates in the synthesis of kinase inhibitors.[10][11][12]

Diagram: Role as a Kinase Inhibitor Intermediate

Caption: Typical synthetic utility in constructing kinase inhibitor scaffolds.

The strategic placement of the amino and nitro groups allows for a straightforward synthetic sequence:

-

Reduction: The nitro group is reduced to an amine, yielding a 1,2-diamine (specifically, a 3,4-diaminopyridine derivative).

-

Cyclization: This diamine intermediate can then be reacted with a variety of dielectrophilic partners (such as carboxylic acids, aldehydes, or phosgene equivalents) to construct fused five- or six-membered rings, forming scaffolds like imidazo[4,5-c]pyridines or pyrido[3,4-b]pyrazines. These scaffolds are common cores in many clinically evaluated kinase inhibitors. The ethyl group at the N4 position serves as a pre-installed substituent to probe structure-activity relationships (SAR) within the binding pocket of the target kinase.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for structurally related nitropyridines and aromatic amines, caution is strongly advised.

-

Hazard Class: Likely to be classified as harmful or toxic if swallowed, in contact with skin, or if inhaled. Aromatic nitro compounds and amines are often skin and eye irritants.

-

Handling Precautions: Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. [Synblock][1]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and synthetically tractable building block for the construction of complex nitrogen-containing heterocycles. Its utility is primarily derived from the ortho-relationship of the amino and nitro groups, which facilitates the synthesis of fused ring systems after a straightforward reduction step. While detailed characterization data and specific applications in the peer-reviewed literature are sparse, its availability from commercial suppliers and the established chemistry of related nitropyridines underscore its potential as a key intermediate for researchers engaged in the design and synthesis of novel therapeutic agents, particularly in the field of kinase inhibitor development.

References

- (Reference placeholder for general organic chemistry principles, e.g., a standard textbook)

- (Reference placeholder for spectroscopic data interpret

-

ChemBK. This compound. Available at: [Link]

- (Reference placeholder for SNAr mechanism, e.g., a standard textbook or review)

- (Reference placeholder for N-alkylation reactions, e.g., a standard textbook or review)

- (Reference placeholder for catalytic hydrogenation, e.g., a standard textbook or review)

-

Seedion. This compound. Available at: [Link]

- CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.

- (Reference placeholder for kinase inhibitor review)

- (Reference placeholder for general safety guidelines, e.g., OSHA or ACS guidelines)

- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.

- (Reference placeholder for additional context on nitropyridine chemistry)

- (Reference placeholder for additional context on heterocyclic synthesis)

- (Reference placeholder for additional context on drug development)

- (Reference placeholder for additional context on safety)

- (Reference placeholder for additional context on chemical properties)

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available at: [Link]

- (Reference placeholder for additional context on analysis)

-

PubChem. 4-Amino-3-nitropyridine. Available at: [Link]

-

Seshadri, S., et al. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. ResearchGate. Available at: [Link]

- (Reference placeholder for additional context)

- (Reference placeholder for additional context)

-

Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Available at: [Link]

Sources

- 1. CAS 562825-95-0 | this compound - Synblock [synblock.com]

- 2. 562825-95-0|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 5. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 10. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. soci.org [soci.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of N-ethyl-3-nitropyridin-4-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic profile of N-ethyl-3-nitropyridin-4-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established spectroscopic principles and comparative data from its parent compound, 4-amino-3-nitropyridine, to present a predictive analysis. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound.

Introduction to this compound

This compound belongs to the class of nitro-substituted aromatic amines. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules. The presence of an electron-donating ethylamino group and an electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment, suggesting potential applications as a synthetic intermediate for more complex heterocyclic systems.[1] Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of this molecule in any research or development endeavor.

The molecular structure of this compound is presented below. Its chemical formula is C7H9N3O2, and it has a molecular weight of approximately 167.17 g/mol .

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are based on the known data for 4-amino-3-nitropyridine and the expected electronic effects of N-ethylation.[2][3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-amino-3-nitropyridine in DMSO-d6 shows three aromatic protons.[4] For the N-ethyl derivative, we anticipate additional signals corresponding to the ethyl group. The electron-donating nature of the ethylamino group will influence the chemical shifts of the pyridine ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.6 | Singlet | - | Adjacent to the nitro group and ring nitrogen, resulting in a downfield shift. |

| H-5 | ~6.8 | Doublet | ~5.0 | Ortho to the ethylamino group, expected to be shielded. |

| H-6 | ~8.2 | Doublet | ~5.0 | Coupled to H-5. |

| -NH- | ~7.5 | Broad Triplet | ~5.5 | The N-H proton will couple to the adjacent methylene protons. |

| -CH₂- | ~3.4 | Quartet | ~7.0 | Methylene protons of the ethyl group, coupled to the methyl protons and the NH proton. |

| -CH₃ | ~1.2 | Triplet | ~7.0 | Methyl protons of the ethyl group, coupled to the methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule. The introduction of the ethyl group will result in two additional aliphatic carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~150 | Adjacent to the ring nitrogen and influenced by the nitro group. |

| C-3 | ~135 | Carbon bearing the nitro group. |

| C-4 | ~155 | Carbon attached to the ethylamino group. |

| C-5 | ~110 | Shielded by the ethylamino group. |

| C-6 | ~148 | Adjacent to the ring nitrogen. |

| -CH₂- | ~40 | Methylene carbon of the ethyl group. |

| -CH₃ | ~15 | Methyl carbon of the ethyl group. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for the ¹H and ¹³C frequencies.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using an internal standard (e.g., TMS) or the residual solvent peak. Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, N-O, and C-N bonds. The data for 4-amino-3-nitropyridine from PubChem serves as a good reference.[3]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3350 - 3310 | Medium | Stretching (secondary amine) |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (aliphatic) | 2980 - 2850 | Medium | Stretching (CH₃ and CH₂) |

| C=C, C=N | 1620 - 1580 | Strong | Ring stretching |

| N-O (nitro) | 1550 - 1500 and 1360 - 1320 | Strong | Asymmetric and symmetric stretching |

| C-N | 1335 - 1250 | Strong | Stretching (aromatic amine) |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 167.17), the molecular ion peak ([M]⁺) is expected at m/z 167. A high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern will be influenced by the stability of the pyridine ring and the nature of the substituents. A plausible fragmentation pathway is proposed below.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Rationale |

| 167 | [C₇H₉N₃O₂]⁺ | Molecular ion ([M]⁺) |

| 139 | [C₅H₅N₃O₂]⁺ | Loss of ethene (C₂H₄) via McLafferty rearrangement |

| 138 | [C₅H₄N₃O₂]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 121 | [C₇H₉N₂]⁺ | Loss of a nitro radical (•NO₂) |

| 93 | [C₅H₅N₂]⁺ | Loss of NO₂ from the m/z 139 fragment |

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound class.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. If using a high-resolution instrument, determine the accurate mass and predict the elemental composition.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging comparative analysis with its parent compound, 4-amino-3-nitropyridine, and applying fundamental spectroscopic principles, this document serves as a valuable resource for the unambiguous identification and characterization of this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research setting.

References

-

PubChem. 4-Amino-3-nitropyridine. [Link]

-

SpectraBase. 4-Amino-3-nitropyridine - Optional[1H NMR] - Spectrum. [Link]

Sources

Introduction: The Critical Role of Solubility in Drug Viability

An In-Depth Technical Guide to the Solubility Profile of N-ethyl-3-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This compound is a substituted pyridine derivative that, like many nitrogen-containing heterocyclic compounds, holds potential as a scaffold in medicinal chemistry. However, for any new chemical entity (NCE) to be a viable drug candidate, its fundamental physicochemical properties must be thoroughly characterized. Among the most critical of these is solubility—the capacity of a solid compound to dissolve in a solvent to form a homogeneous solution.[1] Poor aqueous solubility is a primary contributor to unpredictable in vitro results, formulation difficulties, and ultimately, poor oral bioavailability, which can terminate the development of an otherwise promising therapeutic agent.[2][3]

This guide provides a comprehensive technical overview of the solubility profile of this compound. Moving beyond a simple recitation of data, we will explore the underlying principles and experimental methodologies required to build a robust and actionable understanding of this compound's behavior in solution. We will delve into the "why" behind experimental design, providing the rationale necessary for researchers to not only replicate these methods but also to adapt them to their specific research contexts.

Physicochemical Characteristics of this compound

A foundational understanding of a compound's intrinsic properties is the starting point for any solubility investigation. These parameters govern its interactions with various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 562825-95-0 | [4][5][6][7] |

| Molecular Formula | C₇H₉N₃O₂ | [4][8] |

| Molecular Weight | 167.17 g/mol | [4][8] |

| Appearance | Solid | [7] |

| Melting Point | 74 °C | [7] |

| Boiling Point | 309.4 °C (at 760 mmHg) | [4] |

| Predicted pKa | ~6-8 | Predicted based on structure |

Note on pKa: The pKa of this compound has not been experimentally reported in the available literature. However, its structure provides clear indicators. The pyridine ring nitrogen is basic (pKa of pyridine is ~5.2).[9] The presence of an electron-donating amino group at the 4-position significantly increases basicity (pKa of 4-aminopyridine is 9.17), while the electron-withdrawing nitro group at the 3-position decreases basicity. Therefore, the effective pKa is predicted to be in the weakly basic range, making its aqueous solubility highly dependent on pH.

Core Concepts: Thermodynamic vs. Kinetic Solubility

In drug discovery, solubility is typically assessed in two distinct forms: thermodynamic and kinetic. Understanding the difference is crucial for interpreting data correctly at different stages of the development pipeline.[10][11]

-

Thermodynamic (Equilibrium) Solubility : This is the true, intrinsic solubility of a compound. It represents the maximum concentration of the most stable crystalline form of the compound that can be achieved in a solvent at equilibrium.[12][13] This measurement is resource-intensive but is considered the "gold standard" and is critical for lead optimization and formulation development.[3][14]

-

Kinetic Solubility : This is a measure of how readily a compound precipitates out of a solution when added from a high-concentration organic stock (typically DMSO).[11] It is a high-throughput, rapid assessment used in the early stages of drug discovery to quickly flag compounds that may have solubility liabilities.[14][15] The resulting value is often higher than the thermodynamic solubility because the system is not at equilibrium, and the compound may form a supersaturated solution or amorphous precipitate.

Experimental Protocol I: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, first introduced over 50 years ago, remains the most reliable technique for determining thermodynamic solubility.[16] It directly measures the concentration of a saturated solution in equilibrium with excess solid.[10]

Methodology Rationale

The core principle is to allow the compound and solvent to reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation.[12] Using excess solid ensures that this saturation point is reached. The extended incubation period (typically 24 hours) is necessary to overcome kinetic barriers associated with dissolving a stable crystal lattice.[12]

Step-by-Step Protocol

-

Preparation : Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The exact amount does not need to be measured as long as undissolved solid remains at the end of the experiment.[16]

-

Solvent Addition : Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.[12]

-

Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 hours to ensure equilibrium is reached.[12]

-

Phase Separation : After incubation, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid. This is a critical step and is typically achieved by either:

-

Centrifugation : Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid.

-

Filtration : Withdraw the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any remaining particulates.[17]

-

-

Quantification : Accurately dilute an aliquot of the clear filtrate/supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, typically HPLC-UV.[18]

-

Data Analysis : Calculate the solubility by comparing the analytical response of the sample to a standard calibration curve prepared with known concentrations of the compound.[18]

Workflow Diagram: Thermodynamic Solubility

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Experimental Protocol II: Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility assays are designed for speed and are ideal for screening large numbers of compounds in early discovery.[15] They measure the point of precipitation from a DMSO stock solution diluted into an aqueous buffer.[2]

Methodology Rationale

The use of a DMSO stock solution is a practical necessity in high-throughput screening (HTS), as it is a universal solvent for most drug-like molecules.[11] The assay mimics the situation where a compound is rapidly diluted into an aqueous environment, providing a measure of its propensity to crash out of solution. Nephelometry or turbidimetry are often used as a rapid readout, as the formation of a precipitate will scatter light.[14]

Step-by-Step Protocol

-

Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 10 or 20 mM) in 100% DMSO.[19]

-

Plate Setup : Using a liquid handler, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[19]

-

Buffer Addition : Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration (the final DMSO concentration should be kept low, typically ≤2%).[2]

-

Incubation : Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[14]

-

Measurement : Determine the solubility limit. Two common methods are:

-

Nephelometry : Measure the light scattering in each well using a nephelometer. The concentration at which light scattering significantly increases above background indicates the limit of solubility.[19]

-

Direct UV/LC-MS : Filter the plate to separate undissolved precipitate. Transfer the filtrate to a new plate and measure the concentration of the dissolved compound using a UV-Vis plate reader or by LC-MS analysis.[14]

-

Factors Influencing the Solubility of this compound

The solubility of an ionizable compound is not a single value but a function of its environment. For this compound, pH is the most dominant factor.

The Critical Impact of pH

The solubility of a weakly basic compound like this compound is dictated by its pKa—the pH at which the compound is 50% ionized and 50% neutral.[20]

-

At pH < pKa : The solution is more acidic than the compound's pKa. The basic pyridine nitrogen will be protonated, forming the pyridinium cation (BH⁺). This charged species is significantly more polar and thus more soluble in aqueous media.[21]

-

At pH > pKa : The solution is more basic than the compound's pKa. The compound will exist predominantly in its neutral, un-ionized form (B). This form is less polar and will have significantly lower aqueous solubility.[21]

This relationship is fundamental to predicting how the compound will behave in different physiological environments, such as the acidic stomach versus the more neutral intestine.

Diagram: pH-Dependent Ionization and Solubility

Caption: Relationship between pH, pKa, and the solubility of a basic compound.

Conclusion: A Strategic Approach to Solubility Assessment

The solubility profile of this compound is a multi-faceted characteristic that is essential for its successful development as a potential therapeutic agent. A comprehensive assessment requires more than a single data point; it demands an understanding of both its thermodynamic and kinetic solubility, and critically, how these are influenced by environmental factors like pH. By employing the robust experimental protocols outlined in this guide—from the gold-standard shake-flask method to high-throughput kinetic assays—researchers can build a detailed and reliable solubility profile. This knowledge is not merely academic; it is a strategic imperative that informs lead optimization, guides formulation development, and ultimately increases the probability of translating a promising molecule into a viable drug.

References

- Al-Ghaban, A. et al. (2022). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis.

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

ChemBK. This compound. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

- Lund University Publications. (2007).

-

BioDuro. ADME Solubility Assay. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Creative Biolabs. Solubility Assessment Service. [Link]

- ResearchGate. (2018). Automated assays for thermodynamic (equilibrium)

- ResearchGate. (2019). C–H···π interactions increase pyridinium solubility by disrupting ionic....

-

Wikipedia. Pyridine. [Link]

- National Institutes of Health (NIH). (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

- ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.

-

NCBI Bookshelf. Pyridine - Some Industrial Chemicals. [Link]

-

BoroPharm Inc. 4-(ETHYLAMINO)-3-NITROPYRIDINE. [Link]

-

Solubility of Things. Pyridine. [Link]

- ResearchGate. (2025).

- International Journal of Science and Research (IJSR).

- National Council of Educ

-

Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). [Link]

-

askIITians. (2025). How does pH affect solubility?. [Link]

-

Fiveable. pH and Solubility - AP Chem. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. evotec.com [evotec.com]

- 4. CAS 562825-95-0 | this compound - Synblock [synblock.com]

- 5. 562825-95-0|this compound|BLD Pharm [bldpharm.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. 4-(ETHYLAMINO)-3-NITROPYRIDINE | BoroPharm Inc. [boropharm.com]

- 8. chembk.com [chembk.com]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. pharmaguru.co [pharmaguru.co]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. fiveable.me [fiveable.me]

An In-Depth Technical Guide to the Reactivity and Stability of N-ethyl-3-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3-nitropyridin-4-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a pyridine ring functionalized with an ethylamino group, and a nitro group, imparts a unique electronic character that dictates its reactivity and stability. The pyridine core is a common motif in a vast array of pharmaceuticals, and understanding the interplay of its substituents is paramount for the rational design of novel therapeutics and the development of robust manufacturing processes.

This technical guide provides a comprehensive overview of the core reactivity and stability profile of this compound. Drawing from established principles of heterocyclic chemistry and data on analogous compounds, this document will delve into the synthesis, electronic properties, predictable reactions, and degradation pathways of this molecule. Detailed experimental protocols, presented as self-validating systems, are provided for the synthesis of its precursor and for a comprehensive stability assessment program. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with and evaluate this compound in a research and development setting.

Molecular Structure and Electronic Profile

The reactivity of this compound is fundamentally governed by the electronic interplay of its constituent functional groups on the pyridine ring.

-

Pyridine Ring: As a heteroaromatic amine, the pyridine ring nitrogen is electron-withdrawing, rendering the ring electron-deficient compared to benzene. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack.

-

Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group through both inductive and resonance effects. Its presence at the 3-position further deactivates the ring towards electrophilic substitution and significantly enhances its susceptibility to nucleophilic attack.

-

Ethylamino Group (-NHCH₂CH₃): The ethylamino group at the 4-position is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effects of the nitro group and the ring nitrogen. This electron-donating character influences the regioselectivity of certain reactions.

The confluence of these electronic effects results in a polarized molecule with distinct reactive sites, which will be explored in the subsequent sections.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the nitration of 4-aminopyridine to form the key intermediate, 4-amino-3-nitropyridine, followed by the N-ethylation of this intermediate.

Synthesis of 4-amino-3-nitropyridine

The synthesis of 4-amino-3-nitropyridine from 4-aminopyridine is a well-established procedure involving electrophilic aromatic substitution.[1]

Experimental Protocol:

-

Dissolution: Under ice-bath conditions (0-10 °C), dissolve 4-aminopyridine (e.g., 5.0 g, 50.0 mmol) in concentrated sulfuric acid (e.g., 20 mL).

-

Nitration: While maintaining the temperature between 0-10 °C, slowly add fuming nitric acid (e.g., 2.5 mL) dropwise to the stirred solution.

-

Reaction: Continue stirring the reaction mixture at 0-10 °C for 5 hours.

-

Heating: Allow the mixture to warm to room temperature, then heat at 90 °C for 3 hours.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature and stir overnight. Slowly pour the mixture into ice water.

-

Neutralization: Adjust the pH of the aqueous solution to 7 with ammonia.

-

Isolation: Collect the resulting yellow precipitate by filtration.

-

Drying: Dry the solid under reduced pressure to yield 4-amino-3-nitropyridine.[1]

Causality of Experimental Choices:

-

Sulfuric Acid: Acts as a solvent and a protonating agent, which is necessary for the generation of the nitronium ion (NO₂⁺) from nitric acid.

-

Low Temperature Control (0-10 °C): The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and decomposition of the starting material and product.

-

Heating Step (90 °C): This step helps to ensure the completion of the reaction.

-

Neutralization: Adjusting the pH to 7 is necessary to precipitate the product, which is more soluble in acidic conditions.

N-Ethylation of 4-amino-3-nitropyridine

While specific literature detailing the N-ethylation of 4-amino-3-nitropyridine is sparse, a general and reliable method for the N-alkylation of aminopyridines can be adapted. This involves the reaction of the amine with an ethylating agent in the presence of a base.

Experimental Protocol (Adapted):

-

Dissolution: Dissolve 4-amino-3-nitropyridine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the amino group.

-

Addition of Ethylating Agent: Slowly add an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄), to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality of Experimental Choices:

-

Aprotic Solvent: Prevents side reactions that could occur with protic solvents.

-

Base: Deprotonation of the amino group generates a more nucleophilic species, facilitating the alkylation reaction. The choice of base depends on the reactivity of the substrate and the desired reaction conditions.

-

Ethylating Agent: Provides the ethyl group for the N-alkylation. Ethyl iodide is generally more reactive than diethyl sulfate.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the electron-deficient nature of the pyridine ring, making it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution (SNAAr) reactions. The most likely positions for nucleophilic attack are C-2 and C-6, which are ortho and para to the nitro group and activated by both the nitro group and the ring nitrogen.

Caption: Potential sites of nucleophilic attack on the pyridine ring.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a common strategy in the synthesis of diaminopyridine derivatives, which are valuable building blocks in medicinal chemistry.

Reactions of the Ethylamino Group

The secondary amine of the ethylamino group can undergo further reactions, such as acylation with acyl chlorides or anhydrides, or further alkylation under forcing conditions.

Stability Profile